An In-depth Technical Guide to the DFHO-Corn Aptamer Fluorogenic System
An In-depth Technical Guide to the DFHO-Corn Aptamer Fluorogenic System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorogenic RNA aptamers represent a significant advancement in the visualization of RNA in living cells, offering an alternative to fluorescent proteins. The Corn aptamer, in complex with the fluorophore 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO), is a particularly noteworthy system due to its exceptional photostability and bright yellow fluorescence. This technical guide provides a comprehensive overview of the mechanism of action of the DFHO-Corn aptamer system, detailed experimental protocols for its characterization, and a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers employing this technology for RNA imaging and the development of novel RNA-based biosensors.
Core Mechanism of Fluorescence Activation
The fluorescence of the DFHO dye is dramatically enhanced upon binding to the Corn RNA aptamer. This activation is a result of a sophisticated interplay of structural organization and conformational changes within the RNA that rigidly constrains the dye, leading to a significant increase in its quantum yield. Unlike many other fluorogenic aptamers, the functional unit of the Corn aptamer is a quasi-symmetric homodimer.[1][2][3]
The core of each Corn aptamer monomer folds into a G-quadruplex structure.[2][4] Two of these monomers then dimerize, creating a unique binding pocket at the interface that encapsulates a single DFHO molecule.[2][4] This encapsulation, sandwiched between the G-quadruplex from each protomer, locks the DFHO molecule in a planar conformation, restricting its rotational freedom and thereby suppressing non-radiative decay pathways.[3][5] This rigidification is the primary mechanism for the observed increase in fluorescence. The homodimer interface is unusual in that it lacks any intermolecular base pairs.[2][3]
The interaction between DFHO and the Corn aptamer dimer is highly specific. The N-hydroxyl imine (oxime) substituent on DFHO, which mimics the N-acyl imine in red fluorescent proteins, is thought to provide additional contact points with the aptamer, contributing to the remarkable photostability of the complex compared to other aptamer-fluorophore systems like Spinach-DFHBI.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the DFHO fluorophore and the DFHO-Corn aptamer complex.
Table 1: Physicochemical Properties of DFHO
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉F₂N₃O₃ | [7] |
| Molecular Weight | 281.22 g/mol | [7] |
| CAS Number | 1420815-34-4 | [7] |
| Solubility | Soluble to 100 mM in DMSO | |
| Purity | ≥98% |
Table 2: Spectroscopic and Binding Properties of the DFHO-Corn Aptamer Complex
| Property | Value | Reference |
| Excitation Maximum (λex) | 505 nm | [4][8] |
| Emission Maximum (λem) | 545 nm | [4][8] |
| Extinction Coefficient (ε) | 29,000 M⁻¹cm⁻¹ | [8] |
| Dissociation Constant (Kd) | 70 nM | [8][9] |
| Stoichiometry (Corn:DFHO) | 2:1 | [3] |
Signaling Pathways and Logical Relationships
The activation of fluorescence in the DFHO-Corn aptamer system follows a clear logical progression from aptamer expression to the formation of the fluorescent complex. This can be visualized as a signaling pathway.
Caption: Fluorescence activation pathway of the DFHO-Corn aptamer system.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the DFHO-Corn aptamer interaction.
In Vitro Transcription of the Corn Aptamer
This protocol describes the synthesis of the Corn aptamer RNA from a DNA template.
Materials:
-
Linearized plasmid DNA or PCR product containing the Corn aptamer sequence downstream of a T7 promoter.
-
T7 RNA polymerase
-
Ribonucleotide triphosphates (NTPs)
-
Transcription buffer
-
RNase inhibitor
-
DNase I
-
Urea-polyacrylamide gel (8%)
-
TBE buffer
-
Elution buffer (0.3 M sodium acetate)
-
Ethanol
Procedure:
-
Set up the in vitro transcription reaction by combining the DNA template, T7 RNA polymerase, NTPs, transcription buffer, and RNase inhibitor.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add DNase I to the reaction and incubate for an additional 15 minutes to digest the DNA template.
-
Purify the transcribed RNA using denaturing urea-polyacrylamide gel electrophoresis (PAGE).
-
Excise the RNA band from the gel and elute the RNA overnight in elution buffer.
-
Precipitate the RNA with ethanol, wash with 70% ethanol, and resuspend in RNase-free water.
-
Quantify the RNA concentration using a spectrophotometer.
Determination of Dissociation Constant (Kd) by Fluorescence Titration
This protocol details the determination of the binding affinity between the Corn aptamer and DFHO.[4][10]
Materials:
-
Purified Corn aptamer RNA
-
DFHO stock solution in DMSO
-
Binding buffer (e.g., 40 mM HEPES, 100 mM KCl, 1 mM MgCl₂, pH 7.4)
-
Fluorometer
-
Quartz cuvette
Procedure:
-
DFHO Preparation: Prepare a stock solution of DFHO in DMSO. Dilute the stock solution into the binding buffer to create a working solution. Ensure the final DMSO concentration is low (<1%).
-
RNA Refolding: Dilute the purified Corn aptamer to a fixed concentration (e.g., 50 nM) in the binding buffer. Heat the solution to 70°C for 5 minutes and then cool slowly to room temperature to ensure proper folding.
-
Titration: a. In a quartz cuvette, place the refolded Corn aptamer solution. b. Set the fluorometer to the excitation and emission wavelengths for the DFHO-Corn complex (Ex: 505 nm, Em: 545 nm).[8] c. Record the initial fluorescence of the RNA solution. d. Add increasing concentrations of the DFHO working solution to the RNA solution, mixing thoroughly after each addition. e. After each addition, allow the system to equilibrate (typically 1-2 minutes) and record the fluorescence intensity.
-
Data Analysis: a. Subtract the initial fluorescence of the RNA from all subsequent readings. b. Plot the change in fluorescence intensity as a function of the DFHO concentration. c. Fit the data to a one-site binding equation to determine the dissociation constant (Kd).
Caption: Experimental workflow for fluorescence titration to determine Kd.
Live-Cell Imaging of Corn Aptamer Expression
This protocol provides a general framework for visualizing Corn aptamer-tagged RNAs in living cells.[7]
Materials:
-
Mammalian cells cultured on glass-bottom dishes.
-
Expression vector encoding the RNA of interest tagged with the Corn aptamer.
-
Transfection reagent.
-
Cell culture medium.
-
DFHO stock solution in DMSO.
-
Fluorescence microscope with appropriate filter sets (e.g., YFP or GFP).
Procedure:
-
Transfection: Transfect the mammalian cells with the Corn aptamer expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Expression: Allow the cells to express the tagged RNA for 24-48 hours.
-
Labeling: a. Prepare a working solution of DFHO in cell culture medium (e.g., 10-20 µM).[7][9] b. Replace the medium in the cell culture dish with the DFHO-containing medium. c. Incubate the cells for 30-60 minutes to allow for DFHO uptake and binding to the Corn aptamer.
-
Imaging: a. Wash the cells with fresh medium to remove unbound DFHO. b. Image the cells using a fluorescence microscope with a filter set appropriate for the DFHO-Corn complex (e.g., excitation around 500 nm and emission around 550 nm). c. Acquire images and analyze the localization and intensity of the fluorescent signal.
Conclusion
The DFHO-Corn aptamer system is a powerful tool for RNA research, offering a bright and photostable alternative for visualizing RNA dynamics in living cells. Understanding the core mechanism of fluorescence activation, which is dependent on the dimerization of the aptamer and the rigidification of the DFHO fluorophore, is crucial for its effective application. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the adoption and optimization of this technology for a wide range of research applications, from fundamental studies of RNA biology to the development of novel diagnostic and therapeutic agents.
References
- 1. A fluorogenic RNA-based sensor activated by metabolite-induced RNA dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. A homodimer interface without base pairs in an RNA mimic of red fluorescent protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corn aptamer [aptamer.ribocentre.org]
- 5. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lucernatechnologies.com [lucernatechnologies.com]
- 8. DFHO | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. japtamers.co.uk [japtamers.co.uk]
